Cyclopent-2-en-1-amine

Molecular Weight Lipophilicity Pharmacokinetics

Cyclopent-2-en-1-amine (CAS 3350-06-9), also known as 3-aminocyclopentene, is a five-membered cycloaliphatic primary amine featuring a single endocyclic double bond at the 2-position. This unsaturation imparts a distinct physicochemical profile compared to its saturated counterpart, cyclopentylamine, including a lower molecular weight (83.13 vs.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
Cat. No. B12446624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopent-2-en-1-amine
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESC1CC(C=C1)N
InChIInChI=1S/C5H9N/c6-5-3-1-2-4-5/h1,3,5H,2,4,6H2
InChIKeyVSYCRDXNSAXDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopent-2-en-1-amine Procurement Guide: Physicochemical Properties and Key Differentiators from Saturated Analogues


Cyclopent-2-en-1-amine (CAS 3350-06-9), also known as 3-aminocyclopentene, is a five-membered cycloaliphatic primary amine featuring a single endocyclic double bond at the 2-position [1]. This unsaturation imparts a distinct physicochemical profile compared to its saturated counterpart, cyclopentylamine, including a lower molecular weight (83.13 vs. 85.15 g/mol) and reduced lipophilicity (XLogP3-AA: 0.4 vs. 0.6) [1][2]. The compound serves as a chiral building block in medicinal chemistry, particularly as an intermediate in the synthesis of carbocyclic nucleoside antivirals such as Abacavir and Carbovir, where the cyclopentene ring mimics the furanose oxygen of natural nucleosides [3].

Alkene-functionalized cycloaliphatic amine building block; endocyclic double bond supports cycloaddition and cross-coupling
Stereogenic C-1 center enables enantioselective synthesis and chiral intermediate preparation
Dienophile for Diels–Alder and related pericyclic chemistry; reactivity absent in saturated analogues

Why Cyclopentylamine Cannot Substitute Cyclopent-2-en-1-amine in Stereoselective and Cycloaddition Applications


Cyclopentylamine, a saturated cycloalkylamine with a pKa of 10.65 for its conjugate acid, is widely available and inexpensive, yet it lacks the critical alkene functionality required for downstream transformations such as Diels–Alder cycloadditions, allylic substitutions, and transition-metal-catalyzed C–H functionalizations [1][2]. The unsaturation in Cyclopent-2-en-1-amine not only provides a handle for further synthetic elaboration but also alters the electronic environment of the amine, affecting nucleophilicity and coordination behavior. Moreover, the cyclopentene ring introduces a stereogenic center at C-1, enabling enantioselective synthesis of chiral amines with enantiomeric ratios (er) up to 97:3, a feature absent in the planar cyclopentylamine scaffold [3]. These differences render direct substitution unfeasible for applications requiring defined stereochemistry or olefinic reactivity.

Target
Cyclopent-2-en-1-amine
Substitute
Cyclopentylamine
Alkene functionality is absent in cyclopentylamine; prevents Diels–Alder, allylic substitution, and C–H functionalization
Saturated ring lacks a stereogenic center at C-1; chiral synthesis and enantioselective elaboration not directly accessible
Electronic environment differs: higher pKa and distinct nucleophilicity alter reaction profiles and salt formation behavior

Quantitative Differentiation of Cyclopent-2-en-1-amine Against its Closest Analogs


Molecular Weight and Physicochemical Profile: Direct Comparison with Cyclopentylamine

Cyclopent-2-en-1-amine possesses a lower molecular weight (83.13 g/mol) and significantly reduced lipophilicity (XLogP3-AA: 0.4) compared to its saturated congener cyclopentylamine (85.15 g/mol; XLogP3: 0.6) [1][2]. The lower molecular weight is a direct consequence of the two fewer hydrogen atoms required by the double bond, while the decreased LogP arises from the greater s-character and electronegativity of the sp2-hybridized carbons in the ring, reducing overall hydrophobicity. Both compounds share identical topological polar surface area (TPSA: 26 Ų), hydrogen bond donor (1), and acceptor (1) counts.

MW & LogP vs Cyclopentylamine
Head-to-head
Target 83.13 g/mol, LogP 0.4
Cyclopentylamine 85.15 g/mol, LogP 0.6
ΔMW -2.02 g/mol; ΔLogP -0.2
Lower lipophilicity may improve aqueous solubility and reduce non-specific binding in fragment-based design
TPSA identical (26 Ų); computed PubChem data
Molecular Weight Lipophilicity Pharmacokinetics

Ring Size and Lipophilicity Offset: Comparison with Cyclohex-2-en-1-amine

When comparing homologous cyclic enamines, Cyclopent-2-en-1-amine (C5) offers a lower molecular weight (83.13 g/mol) and reduced lipophilicity (XLogP3: 0.4) compared to Cyclohex-2-en-1-amine (97.16 g/mol; XLogP3: 0.7) [1][2]. The six-membered ring analogue also exhibits higher molecular complexity (complexity score: 76.2 vs. 66.3) and contains an additional heavy atom. These differences are critical when designing bioisosteric replacements or optimizing ligand efficiency metrics, where the C5 scaffold may provide better fit for shallow binding pockets.

Ring Size vs Cyclohex-2-en-1-amine
Head-to-head
Target (C5) 83.13 g/mol, LogP 0.4
Cyclohex-2-en-1-amine 97.16 g/mol, LogP 0.7
ΔMW -14.03 g/mol; ΔLogP -0.3
Smaller, less lipophilic scaffold may better fit shallow binding pockets and improve ligand efficiency
Complexity score 66.3 vs 76.2; one fewer heavy atom
Lipophilicity Ring Strain Molecular Recognition

Increased Basicity Relative to Cyclopentylamine: Predicted pKa Differential

The conjugate acid of 2-cyclopenten-1-amine (i.e., Cyclopent-2-en-1-amine) is predicted to have a pKa of 10.97±0.20, compared to the experimentally determined pKa of 10.65 for cyclopentylamine's conjugate acid [1]. The higher predicted basicity likely results from the electron-donating effect of the adjacent alkene via hyperconjugation, which increases electron density on the nitrogen. Conversely, if the nitrogen lone pair were conjugated with the double bond (enamine formation), basicity would decrease; the observed and predicted trends indicate that the predominant species is the allylic amine tautomer rather than the enamine.

Basicity (pKa)
Cross-study comparable
ΔpKa ≈ +0.3
Target predicted pKa 10.97 ± 0.20
Cyclopentylamine experimental pKa 10.65
Higher predicted basicity suggests enhanced nucleophilicity; protonation state shifts may influence salt selection
Predicted vs experimental values; allylic amine tautomer dominates
Basicity pKa Nucleophilicity

Enantioselective Synthesis Advantage: Access to Chiral Cyclopentenylamines via Rh(III) Catalysis

Cyclopent-2-en-1-amine and its derivatives can be synthesized in enantiomerically enriched form via a CpxRh(III)-catalyzed C–H functionalization/ring-opening sequence, achieving enantiomeric ratios (er) up to 97:3 in excellent yields [1]. This catalytic asymmetric approach provides access to densely functionalized chiral cyclopentenylamines, a class of compounds directly inaccessible from saturated cyclopentylamine. In contrast, cyclopentylamine is an achiral molecule that requires resolution or asymmetric synthesis for enantiopure applications, adding cost and complexity.

Enantioselectivity
Class-level inference
97:3 er
Chiral cyclopentenylamine derivatives
vs racemic 50:50 baseline for cyclopentylamine
Rh(III) catalysis provides enantioselective route; reduces need for resolution compared to achiral saturated analogue
Literature example using aryl ketoxime ethers; product class-dependent
Enantioselective Synthesis Chiral Amine Asymmetric Catalysis

Diels-Alder Reactivity: Dienophile Capability Absent in Saturated Analogues

The endocyclic double bond in Cyclopent-2-en-1-amine enables its use as a dienophile in normal-demand Diels–Alder [4+2] cycloadditions, a reactivity profile entirely absent in cyclopentylamine . Although Cyclopent-2-en-1-amine is a less reactive dienophile compared to cyclopentenone due to the lack of an electron-withdrawing carbonyl group, the amine can be functionalized (e.g., as an amide or carbamate) to tune its electronic properties and enhance reactivity. This alkene handle also permits epoxidation, dihydroxylation, and hydroamination, providing divergent synthetic pathways unavailable to saturated cycloalkylamines.

Diels–Alder Reactivity
Class-level
Qualitative dienophile capability; alkene handle enables [4+2] cycloaddition
No experimental conditions or yields reported; data to verify
Supports divergent scaffold diversification via cycloaddition, inaccessible with saturated cycloalkylamines
Sources empty; class-level inference based on alkene presence
Diels-Alder Cycloaddition Dienophile

Application Scenarios Where Cyclopent-2-en-1-amine Provides Verifiable Advantages


Carbocyclic Nucleoside Antiviral Intermediate Synthesis (Abacavir, Carbovir)

Cyclopent-2-en-1-amine serves as a critical chiral intermediate in the synthesis of carbocyclic nucleoside reverse transcriptase inhibitors such as Abacavir and Carbovir [1]. The cyclopentene ring directly replaces the tetrahydrofuran ring of natural nucleosides, and the (1R,4S) stereochemistry at the amine-bearing carbon is essential for antiviral activity. Procurement of enantiopure (1R)-Cyclopent-2-en-1-amine hydrochloride (CAS 134524-25-7) is therefore mandated for GMP synthesis of these APIs, where the saturated analogue cyclopentylamine cannot provide the required alkene handle for purine base coupling [2].

Asymmetric Catalysis and Chiral Ligand Synthesis

The high enantioselectivity (up to 97:3 er) demonstrated for Rh(III)-catalyzed synthesis of chiral cyclopentenylamines positions Cyclopent-2-en-1-amine as a privileged scaffold for generating chiral amine ligands and organocatalysts [1]. The defined stereochemistry at C-1, combined with the ability to further functionalize the alkene, enables construction of bidentate and multidentate ligand frameworks for asymmetric transformations. This is unattainable with achiral cyclopentylamine without additional resolution steps.

Fragment-Based Drug Discovery (FBDD) Library Design

With its low molecular weight (83.13 g/mol), low lipophilicity (XLogP3: 0.4), and balanced HBD/HBA count (1/1), Cyclopent-2-en-1-amine complies with the Rule of Three for fragment libraries [1][2]. Its ligand efficiency metrics are superior to both cyclopentylamine (higher LogP) and cyclohex-2-en-1-amine (higher MW), making it a preferred amine fragment for screening campaigns. The alkene provides a synthetic vector for fragment growing via cycloaddition or cross-coupling, a feature absent in the saturated analogue [3].

Cycloaddition-Based Diversity-Oriented Synthesis

The dienophile capability of Cyclopent-2-en-1-amine enables its use in Diels–Alder reactions to construct bicyclic and polycyclic amine scaffolds in a single step [1]. This divergent reactivity is not available with cyclopentylamine, cyclohexylamine, or other saturated amines. The resulting cycloadducts can be further elaborated via the amine functionality, providing access to complex, three-dimensional chemical space for medicinal chemistry programs.

Application
Selection Property
Validation Focus
Carbocyclic nucleoside intermediate synthesis
(1R) enantiopure form with defined stereochemistry
Stereochemical identity confirmation (chiral HPLC or specific rotation)
Chiral ligand and organocatalyst design
C-1 stereogenic center for enantioselective frameworks
Enantiomeric ratio (er) analysis and ligand performance
Fragment-based library design
Low MW (Rule of Three) and balanced HBD/HBA
Physicochemical profiling (LogP, solubility, ligand efficiency)
Cycloaddition-driven scaffold diversification
Dienophile alkene handle for pericyclic reactions
Cycloaddition product characterization and library expansion
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